molecular formula C37H36N2O7 B12220251 [3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B12220251
M. Wt: 620.7 g/mol
InChI Key: RHBSHZCSCXBDRD-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its multiple methoxy groups and a unique diazepine core structure, making it an interesting subject for chemical and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to intercalate with DNA makes it a candidate for anticancer research .

Medicine

In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methoxy groups and diazepine core allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone lies in its diazepine core structure, which is less common compared to other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C37H36N2O7

Molecular Weight

620.7 g/mol

IUPAC Name

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C37H36N2O7/c1-42-30-16-15-23(19-31(30)43-2)24-17-27-34(29(40)18-24)35(25-20-32(44-3)36(46-5)33(21-25)45-4)39(28-14-10-9-13-26(28)38-27)37(41)22-11-7-6-8-12-22/h6-16,19-21,24,35,38H,17-18H2,1-5H3

InChI Key

RHBSHZCSCXBDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2)OC

Origin of Product

United States

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